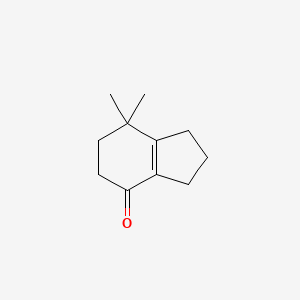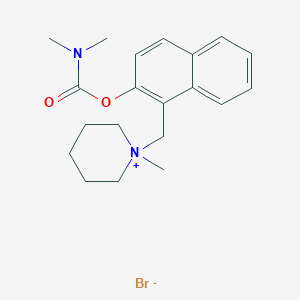
N-(2-Hydroxy-1-naphthyl)methyl-N-methylpiperidinium bromide dimethylcarbamate (ester)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Hydroxy-1-naphthyl)methyl-N-methylpiperidinium bromide dimethylcarbamate (ester) is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxy-1-naphthyl)methyl-N-methylpiperidinium bromide dimethylcarbamate (ester) typically involves multiple steps. The initial step often includes the formation of the naphthylmethyl group, followed by the introduction of the piperidinium moiety. The final step involves the esterification with dimethylcarbamate. The reaction conditions usually require controlled temperatures and the presence of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxy-1-naphthyl)methyl-N-methylpiperidinium bromide dimethylcarbamate (ester) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like hydroxide ions or electrophiles like alkyl halides under controlled temperatures and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction may produce naphthols. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
N-(2-Hydroxy-1-naphthyl)methyl-N-methylpiperidinium bromide dimethylcarbamate (ester) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential effects on cellular processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-Hydroxy-1-naphthyl)methyl-N-methylpiperidinium bromide dimethylcarbamate (ester) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Hydroxy-1-naphthyl)methylene cyclohexanecarbohydrazide
- N-(2-Hydroxy-1-naphthyl)methyl-N-methylpiperidinium chloride dimethylcarbamate (ester)
Uniqueness
N-(2-Hydroxy-1-naphthyl)methyl-N-methylpiperidinium bromide dimethylcarbamate (ester) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
67361-00-6 |
|---|---|
Molecular Formula |
C20H27BrN2O2 |
Molecular Weight |
407.3 g/mol |
IUPAC Name |
[1-[(1-methylpiperidin-1-ium-1-yl)methyl]naphthalen-2-yl] N,N-dimethylcarbamate;bromide |
InChI |
InChI=1S/C20H27N2O2.BrH/c1-21(2)20(23)24-19-12-11-16-9-5-6-10-17(16)18(19)15-22(3)13-7-4-8-14-22;/h5-6,9-12H,4,7-8,13-15H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
JSBWDKOVXCGVAG-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)C(=O)OC1=C(C2=CC=CC=C2C=C1)C[N+]3(CCCCC3)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Methoxybicyclo[5.2.0]nona-1,4,6-trien-3-one](/img/structure/B14461603.png)
![2-[(Cyanomethoxy)imino]-3-oxobutanamide](/img/structure/B14461605.png)
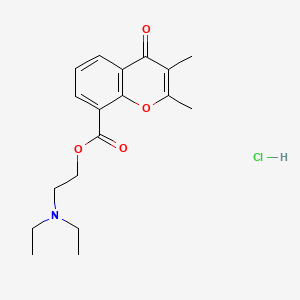
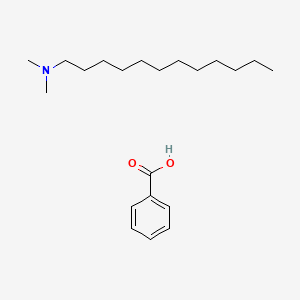
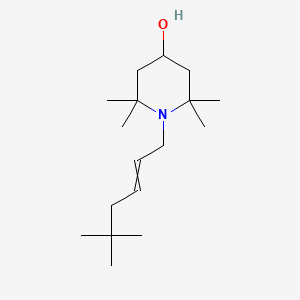
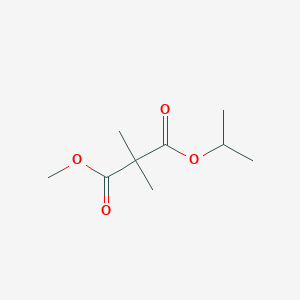
![[1-(1,3-Dioxolan-2-yl)cyclohexyl]methanol](/img/structure/B14461631.png)
![6-Oxabicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14461641.png)
![1-Anilino-3-phenylpyrido[3,2-a]phenazin-5(7H)-one](/img/structure/B14461648.png)


